molecular formula C9H12ClNO2S B2392200 3-chloro-N-propylbenzene-1-sulfonamide CAS No. 727705-97-7

3-chloro-N-propylbenzene-1-sulfonamide

Cat. No.: B2392200
CAS No.: 727705-97-7
M. Wt: 233.71
InChI Key: WDAAAUORLGFQKQ-UHFFFAOYSA-N
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Description

3-Chloro-N-propylbenzene-1-sulfonamide (CAS 727705-97-7) is a synthetic organic compound of significant interest in medicinal and biochemical research. This molecule features a benzene sulfonamide core structure, substituted with a chlorine atom at the meta position and an N-propyl chain on the sulfonamide nitrogen. Its molecular formula is C9H12ClNO2S, with a molecular weight of 233.72 g/mol . As a sulfonamide derivative, its primary research value lies in its potential as an antibacterial agent. Sulfonamides function as competitive antagonists of para-aminobenzoic acid (PABA), effectively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS) . This inhibition disrupts the folate synthesis pathway, which is essential for bacterial DNA and RNA production, making compounds in this class a subject of ongoing study against both Gram-positive and Gram-negative bacteria . Researchers are particularly interested in novel sulfonamide derivatives like this one to overcome antibiotic resistance mechanisms in pathogens . Beyond antimicrobial applications, benzenesulfonamide derivatives are versatile intermediates in organic synthesis and are investigated for a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumour, and antiviral properties . This compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAAAUORLGFQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of Benzene Sulfonamides

General Reaction Pathways and Transformations of the Sulfonamide Functional Group

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom (typically of an aromatic ring), is a cornerstone in medicinal and materials chemistry. ontosight.aiwikipedia.org While it is considered a relatively unreactive and stable moiety, it undergoes several key transformations that are crucial for synthesis and biological activity. wikipedia.org

The most common reaction pathway involves the synthesis of the sulfonamide bond itself, typically through the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org A base, such as pyridine (B92270), is often used to neutralize the hydrochloric acid generated during the reaction. wikipedia.org This formation highlights the electrophilic nature of the sulfonyl chloride and the nucleophilic character of the amine.

Key transformations of the sulfonamide group include:

N-H Acidity and Deprotonation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base. This deprotonation is a critical aspect of the biological activity of many sulfonamide drugs and is influenced by the electronic nature of the substituents on the aromatic ring. vu.nl Electron-withdrawing groups tend to increase the acidity of the N-H bond. vu.nl

Alkylation and Acylation: The sulfonamide nitrogen, particularly after deprotonation, can act as a nucleophile and react with electrophiles such as alkyl halides or acyl chlorides. This allows for further functionalization of the molecule.

Cleavage of the S-N Bond: While the sulfur-nitrogen bond is generally robust, it can be cleaved under specific, often harsh, reductive or acidic conditions. This stability is a key reason for its prevalence in drug structures.

Cyclization Reactions: Intramolecular reactions can lead to the formation of cyclic sulfonamides, known as sultams. wikipedia.org These reactions often involve the initial preparation of a linear sulfonamide followed by an intramolecular bond formation. wikipedia.org

The reactivity of the sulfonamide group is summarized in the table below.

Reaction TypeReagents/ConditionsProductDescription
N-H Deprotonation Base (e.g., NaOH, K₂CO₃)Sulfonamide AnionRemoval of the acidic proton from the nitrogen atom.
N-Alkylation Alkyl Halide, BaseN-Alkyl SulfonamideIntroduction of an alkyl group onto the nitrogen atom.
Hinsberg Reaction Benzenesulfonyl chloride, BaseDifferentiates primary, secondary, and tertiary aminesA classic test for amines where primary and secondary amines form sulfonamides. wikipedia.org
S-N Bond Cleavage Strong reducing agents or harsh acidAmine and Sulfonic AcidCleavage of the sulfonamide linkage, generally requiring forcing conditions.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Chlorobenzene (B131634) Ring

The substitution patterns on the aromatic ring of 3-chloro-N-propylbenzene-1-sulfonamide are governed by the electronic effects of the two existing substituents: the chloro group and the N-propylsulfonamide group.

Electrophilic Aromatic Substitution (EAS)

-SO₂NHR (N-propylsulfonamide) Group: This group is strongly electron-withdrawing due to the electronegativity of the oxygen and sulfur atoms. Consequently, it is a powerful deactivating group, making the aromatic ring much less reactive towards electrophiles than benzene (B151609). libretexts.org It directs incoming electrophiles to the meta positions (C-3 and C-5 relative to the sulfonamide at C-1).

-Cl (Chloro) Group: The chlorine atom is also a deactivating group because its inductive effect (electron withdrawal) outweighs its resonance effect (electron donation). stackexchange.com However, the resonance effect, which donates electron density to the ortho and para positions, makes it an ortho, para-director. stackexchange.com

In this compound, the sulfonamide is at C-1 and the chlorine is at C-3. The ring is heavily deactivated. The directing effects of the two groups are in partial conflict. The sulfonamide group directs to C-5 (C-3 is already substituted). The chloro group directs to its ortho positions (C-2, C-4) and its para position (C-6). Given the strong deactivating nature of the sulfonamide group, any electrophilic substitution would be extremely slow and require harsh conditions. The most likely position for substitution would be at C-5, which is meta to the strongly directing sulfonamide group and ortho to the chloro group.

Interactive Data Table: Directing Effects for EAS

SubstituentPositionElectronic EffectRing ActivityDirecting Influence
-SO₂NH-propylC-1Strong -I, -RStrongly DeactivatingMeta (to C-3, C-5)
-ClC-3Strong -I, Weak +RDeactivatingOrtho, Para (to C-2, C-4, C-6)

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group (like a halogen) on an aromatic ring by a nucleophile. libretexts.org This reaction is uncommon for simple aryl halides and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.com

In this compound, the leaving group is the chlorine atom at C-3. The primary electron-withdrawing group is the sulfonamide at C-1. Since the sulfonamide group is meta to the chlorine, it cannot effectively stabilize the negative charge of the Meisenheimer complex via resonance. libretexts.org Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions.

Investigation of Hydrolytic and Oxidative Stability of this compound

Direct experimental data on the hydrolytic and oxidative stability of this compound is not extensively available in the literature. However, its stability can be inferred from the known chemical properties of the functional groups present in the molecule: the aromatic carbon-chlorine bond and the N-alkyl benzenesulfonamide (B165840) moiety.

Hydrolytic Stability

The compound is expected to exhibit high hydrolytic stability under neutral pH conditions at ambient temperature.

Sulfonamide Bond (S-N): The sulfonamide linkage is known to be highly resistant to hydrolysis. Cleavage of this bond typically requires harsh conditions, such as refluxing in strong aqueous acid or base for extended periods. This stability is a key attribute that contributes to the pharmacokinetic profiles of sulfonamide-based drugs.

Aryl-Chloride Bond (C-Cl): The carbon-chlorine bond on the benzene ring is very strong and not susceptible to hydrolysis under normal conditions. The cleavage of this bond would require conditions far more drastic than simple exposure to water.

Oxidative Stability

The molecule is largely stable towards common oxidizing agents under mild conditions.

Sulfur Atom: The sulfur atom in the sulfonamide group is in its highest possible oxidation state (+6) and therefore cannot be further oxidized.

Aromatic Ring: The chlorobenzene ring is relatively resistant to oxidation. Ring-opening or hydroxylation reactions generally necessitate powerful oxidizing systems (e.g., ozone, permanganate (B83412) under harsh conditions) that are not typically encountered in standard laboratory or physiological environments.

N-propyl Group: The N-propyl side chain is the most likely site of oxidation, particularly at the carbon atom adjacent to the nitrogen. However, this position is not benzylic and would still require moderately strong oxidizing agents for significant transformation.

Interactive Data Table: Predicted Stability

ConditionStability of C-Cl BondStability of S-N BondOverall Molecular Stability
Neutral Aqueous Solution HighHighHigh
Strong Acid (e.g., boiling HCl) HighLow to ModerateLow to Moderate (potential S-N cleavage)
Strong Base (e.g., boiling NaOH) HighLow to ModerateLow to Moderate (potential S-N cleavage)
Mild Oxidants (e.g., H₂O₂) HighHighHigh
Strong Oxidants (e.g., KMnO₄) ModerateHighLow (potential side-chain/ring oxidation)

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-chloro-N-propylbenzene-1-sulfonamide, both proton (¹H) and carbon-13 (¹³C) NMR would be essential for a comprehensive structural analysis.

In a ¹H NMR spectrum of this compound, distinct signals, or resonances, would be expected for each chemically non-equivalent proton in the molecule. The spectrum would be characterized by the chemical shift (δ) of these signals, their integration (the area under the signal, proportional to the number of protons), and their multiplicity (the splitting pattern due to spin-spin coupling with neighboring protons).

Based on the structure, the aromatic protons on the 3-chlorophenyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern would lead to a complex splitting pattern. The proton on the sulfonamide nitrogen (-SO₂NH-) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The protons of the N-propyl group would be observed in the upfield region. The methylene (B1212753) group adjacent to the nitrogen (-NH-CH₂-) would be expected to be a triplet, shifted downfield relative to the other propyl protons due to the electron-withdrawing effect of the sulfonamide group. The central methylene group (-CH₂-CH₂-CH₃) would likely appear as a sextet, and the terminal methyl group (-CH₃) would be a triplet.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic-H7.0 - 8.0Multiplet
-SO₂NH-VariableBroad Singlet
-NH-CH₂-~2.8 - 3.2Triplet
-CH₂-CH₂-CH₃~1.4 - 1.7Sextet
-CH₂-CH₃~0.8 - 1.0Triplet

A ¹³C NMR spectrum provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The aromatic carbons would resonate in the range of 120-140 ppm. The carbon atom bonded to the chlorine atom and the carbon atom attached to the sulfonyl group would have their chemical shifts significantly influenced by these substituents. The carbons of the N-propyl group would appear in the upfield region of the spectrum. The carbon atom adjacent to the nitrogen (-NH-CH₂-) would be the most downfield of the propyl carbons, followed by the central methylene carbon, and finally the terminal methyl carbon, which would be the most upfield signal.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (δ, ppm)
Aromatic C-S~140 - 145
Aromatic C-Cl~130 - 135
Aromatic C-H~125 - 130
-NH-CH₂-~40 - 45
-CH₂-CH₂-CH₃~20 - 25
-CH₂-CH₃~10 - 15

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the sulfonamide group would be indicated by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide would be observed as a band in the region of 3300-3200 cm⁻¹.

The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The aliphatic C-H stretching vibrations of the propyl group would be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretching3300 - 3200
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
C=C (Aromatic)Stretching1600 - 1450
S=O (Sulfonamide)Asymmetric Stretching1350 - 1300
S=O (Sulfonamide)Symmetric Stretching1160 - 1120
C-ClStretching800 - 600

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Liquid chromatography-mass spectrometry (LC-MS) would be a suitable technique for the analysis of this compound. The liquid chromatography step would separate the compound from any impurities, and the mass spectrometer would then provide mass information.

In the mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected, which would confirm the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the molecular ion peak. Fragmentation of the parent ion would likely involve cleavage of the S-N bond and the C-S bond, as well as loss of the propyl group, providing further structural information.

Expected Mass Spectrometry Data:

IonDescription
[M+H]⁺Protonated molecule
[M+H+2]⁺Isotope peak due to ³⁷Cl
FragmentsResulting from cleavage of S-N, C-S bonds, and loss of the propyl group

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. For a molecule like this compound, GC-MS serves to confirm its identity and detect potential volatile impurities. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides data on its molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

In a typical analysis, the compound would be injected into the GC, often using a capillary column like an HP-5ms, which is a common choice for a wide range of organic molecules. orientjchem.org The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. orientjchem.org As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting fragments are detected. The fragmentation pattern is characteristic of the molecule's structure.

Illustrative GC-MS Parameters: This table presents typical parameters for the analysis of sulfonamide-related compounds and is for illustrative purposes only.

ParameterTypical Value/Condition
GC SystemAgilent 7890B or similar
ColumnHP-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) orientjchem.org
Carrier GasHelium, constant flow (e.g., 1.2 mL/min) sci-hub.se
Injection ModeSplit (e.g., 20:1 ratio) sci-hub.se
Injector Temperature200-270 °C orientjchem.org
Oven ProgramInitial 60°C, ramp at 25°C/min to 250°C, hold for 10 min orientjchem.org
MS DetectorQuadrupole Mass Selective Detector (e.g., Agilent 5977A) orientjchem.org
Ionization ModeElectron Impact (EI), 70 eV
Mass Rangem/z 40-550
Table 1. Illustrative GC-MS parameters for the analysis of a compound like this compound.

High-Resolution Accurate Mass Spectrometry (HRAMS)

High-Resolution Accurate Mass Spectrometry (HRAMS) is employed to determine the elemental composition of a compound with very high precision. Unlike standard MS, which provides a nominal mass, HRAMS can measure the mass of a molecule to several decimal places. This accuracy allows for the calculation of a unique elemental formula, as the precise masses of isotopes (e.g., ³⁵Cl vs. ³⁷Cl) are distinct. This technique is invaluable for confirming the identity of this compound and distinguishing it from isomers or compounds with the same nominal mass.

Illustrative HRAMS Data: This table demonstrates the type of data obtained from HRAMS analysis and is for illustrative purposes.

ParameterValue
Molecular FormulaC₉H₁₂ClNO₂S
Calculated Monoisotopic Mass233.0277
Measured Mass (Illustrative)233.0275
Mass Error (Illustrative)&lt; 2 ppm
Ionization ModeElectrospray Ionization (ESI)
Table 2. Example of High-Resolution Accurate Mass Spectrometry data.

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile compounds like sulfonamides. wu.ac.th It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity assessment of this compound, a reversed-phase HPLC method is typically developed and validated. wu.ac.th

A common stationary phase would be a C8 or C18 column. wu.ac.th The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). imeko.info Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the benzene (B151609) ring of the sulfonamide absorbs strongly (e.g., 265 nm). wu.ac.thimeko.info Method validation according to established guidelines ensures the method is accurate, precise, linear, and sensitive for its intended purpose. nih.govresearchgate.net

Illustrative HPLC Method Parameters: This table presents typical parameters for the analysis of sulfonamides and is for illustrative purposes only.

ParameterTypical Condition
HPLC SystemIntegrated High-Performance Liquid Chromatograph
ColumnYMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th
Mobile PhaseGradient or isocratic elution with Acetonitrile and 0.1% Formic Acid in Water imeko.info
Flow Rate1.0 mL/min wu.ac.th
Column Temperature25 °C wu.ac.th
Injection Volume5 µL wu.ac.th
DetectorDAD or UV at 265 nm imeko.info
Table 3. Illustrative HPLC method parameters for purity assessment.

Gas Chromatography (GC)

While HPLC is the primary tool for purity analysis of the main compound, Gas Chromatography (GC) is crucial for detecting and quantifying residual solvents and other volatile impurities that may be present from the synthesis process. sci-hub.se Analysis is typically performed using a direct injection method into a capillary column. shimadzu.com A Flame Ionization Detector (FID) is commonly used for its robust response to organic compounds, while an Electron Capture Detector (ECD) can be employed for higher sensitivity to halogenated compounds like the target molecule. sci-hub.se

Illustrative GC Parameters for Impurity Profiling: This table presents typical parameters for GC analysis and is for illustrative purposes only.

ParameterTypical Condition
GC SystemAgilent 7890B or similar sci-hub.se
ColumnHP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness)
Carrier GasHelium or Nitrogen sci-hub.se
Injection Temperature250 °C
DetectorFlame Ionization Detector (FID)
Detector Temperature300 °C
Oven ProgramInitial 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Table 4. Illustrative GC parameters for volatile impurity analysis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. usda.gov A spot of the compound solution is applied to a plate coated with a stationary phase, typically silica (B1680970) gel. usda.govresearchgate.net The plate is then placed in a chamber with a suitable mobile phase (eluent). The mobile phase ascends the plate by capillary action, and compounds separate based on their affinity for the stationary versus the mobile phase. interchim.com

For sulfonamides, a common stationary phase is silica gel 60 F₂₅₄ on an aluminum backing. The mobile phase is typically a mixture of a non-polar solvent like toluene (B28343) and a polar solvent like methanol or ethyl acetate. researchgate.net After development, the spots are visualized, often under UV light at 254 nm. usda.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated as a characteristic value for the compound in that specific TLC system.

Illustrative TLC System: This table describes a typical TLC system for sulfonamides and is for illustrative purposes only.

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄ on aluminum plate researchgate.net
Mobile PhaseToluene:Methanol:Triethylamine (B128534) (9:1.5:1, v/v/v) researchgate.net
VisualizationUV light at 254 nm usda.gov
Illustrative Rf Value0.45 (Value is hypothetical and system-dependent)
Table 5. Illustrative TLC system for analyzing this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. researchgate.net This technique provides unambiguous proof of structure and detailed conformational information, including bond lengths, bond angles, and torsion angles. nih.gov

To perform the analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained provides fundamental information about the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding. bohrium.com

Illustrative Crystallographic Data: This table contains example data for a related N-alkylbenzenesulfonamide structure and serves as an illustration of the parameters obtained from an X-ray crystallography experiment. bohrium.com

ParameterIllustrative Data
Chemical FormulaC₉H₁₂ClNO₂S
Crystal SystemOrthorhombic bohrium.com
Space GroupPna2₁ bohrium.com
a (Å)18.6919 bohrium.com
b (Å)10.5612 bohrium.com
c (Å)8.1065 bohrium.com
Volume (ų)1600.3 bohrium.com
Z (molecules/unit cell)4 bohrium.com
Calculated Density (g/cm³)1.251 bohrium.com
Table 6. Illustrative single-crystal X-ray diffraction data.

Compound Name Index

Compound Name
This compound
Acetonitrile
Ammonium acetate
Ethyl acetate
Formic acid
Methanol
Toluene
Triethylamine
Table 7. List of chemical compounds mentioned in the article.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Foundational Principles of SAR in Sulfonamide Research

The structure-activity relationship (SAR) of sulfonamides is a well-established field that provides a foundational framework for designing new therapeutic agents. nih.govopenaccesspub.org The core principle of SAR lies in the understanding that minor modifications to a molecule's chemical structure can significantly impact its biological activity. For sulfonamides, the essential pharmacophore is the p-aminobenzenesulfonamide skeleton. youtube.com

Key structural features that govern the activity of sulfonamides include:

The Amino Group (-NH2): A free aromatic amino group at the N4 position is generally crucial for antibacterial activity. This group should be in the para position relative to the sulfonamide group, as ortho or meta substitutions result in a loss of activity. youtube.com

The Benzene (B151609) Ring: The benzene ring is an essential component. Replacing it with other ring systems or introducing additional substituents can diminish or eliminate its biological effect. youtube.com

The Sulfonamide Group (-SO2NH-): The sulfur atom must be directly linked to the benzene ring. youtube.com The nature of the substituent on the N1 nitrogen of the sulfonamide group significantly influences the compound's potency, pharmacokinetic, and pharmacodynamic properties. openaccesspub.orgnih.gov Electron-withdrawing heterocyclic substituents on the N1 position often lead to highly potent derivatives. youtube.com

The antibacterial action of many sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme vital for folic acid synthesis in bacteria. nih.govresearchgate.net The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to bind to the enzyme's active site, thereby blocking the metabolic pathway. rjb.ro The ionized form of the sulfonamide is considered the active form, with maximum activity often observed for compounds with pKa values between 6.6 and 7.4. youtube.com

Influence of the Chloro Substituent on the Benzene Ring and its Positional Isomerism on Activity

The position of the chloro substituent is critical. While the foundational SAR of antibacterial sulfonamides emphasizes an unsubstituted benzene ring, modern drug design often incorporates various substituents to target other enzymes or to fine-tune activity. youtube.com In the case of 3-chloro-N-propylbenzene-1-sulfonamide, the chlorine atom is at the meta position relative to the sulfonamide group. The positional isomerism of a substituent can lead to different biological activities. For instance, studies on other substituted benzenesulfonamides have shown that the position of a group can dictate isoform specificity when targeting enzymes like carbonic anhydrases. nih.gov

The effect of a substituent is a balance between its electronic and steric properties. A chloro group at the 3-position can influence the orientation of the molecule within a binding pocket, potentially leading to more favorable or unfavorable interactions compared to its ortho or para isomers. Research on biphenyl (B1667301) antimicrobial peptidomimetic amphiphiles demonstrated that positional isomers exhibited significant variations in their efficacy against different bacterial strains, highlighting the importance of the spatial arrangement of functional groups. nih.gov

Role of the N-Propyl Chain in Modulating Ligand-Target Interactions

The N-propyl chain attached to the sulfonamide nitrogen in this compound plays a crucial role in modulating its interaction with biological targets. The nature and size of the N-alkyl substituent can influence several key properties of the molecule, including its lipophilicity, solubility, and ability to form specific interactions within a binding site. nih.gov

Studies on arylpropyl sulfonamides have indicated that longer alkyl chains can lead to increased cytotoxic activity. nih.gov The flexibility of the propyl chain allows it to adopt various conformations, potentially enabling a better fit within the binding site. This conformational adaptability can be crucial for optimizing interactions with the target protein. Furthermore, the N-alkyl group can influence the acidity of the sulfonamide proton, which can be important for its mechanism of action, particularly if ionization is required for activity. nih.gov

Computational Approaches to SAR/QSAR Modeling and Prediction

Computational methods are indispensable tools in modern drug discovery for elucidating SAR and predicting the biological activity of compounds like this compound. researchgate.nettiu.edu.iq These approaches can significantly reduce the time and cost associated with the synthesis and testing of new chemical entities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medwinpublishers.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of untested compounds. researchgate.net For sulfonamides, QSAR studies have been successfully applied to model their antidiabetic, antibacterial, and enzyme inhibitory activities. medwinpublishers.comresearchgate.net

Computational Technique Application in Sulfonamide Research Key Insights
Molecular Docking Predicts the preferred binding orientation of a ligand to a target protein. rjb.romdpi.comIdentifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the sulfonamide and the active site residues. researchgate.net
Molecular Dynamics (MD) Simulates the dynamic behavior of the ligand-target complex over time. royalsocietypublishing.orgAssesses the stability of the binding mode and reveals conformational changes that may occur upon ligand binding. nih.gov
Ligand-Based Design Uses the knowledge of active compounds to design new molecules with similar properties. nih.govDevelops pharmacophore models that define the essential structural features required for activity.
Structure-Based Design Utilizes the 3D structure of the target protein to design ligands that fit into the binding site. temple.eduEnables the rational design of novel sulfonamides with improved potency and selectivity. mdpi.com

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. rjb.ro For sulfonamides, docking studies are frequently employed to understand their interactions with enzymes such as dihydropteroate synthase, carbonic anhydrases, and various kinases. nih.govresearchgate.netmdpi.com

In a typical docking simulation, the 3D structure of the target protein is obtained from experimental methods like X-ray crystallography or homology modeling. The ligand, in this case, this compound, is then placed into the binding site, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy pose considered the most likely binding mode. nih.gov

These simulations can reveal crucial details about the ligand-target interaction, such as:

The formation of hydrogen bonds between the sulfonamide group and polar residues in the active site. rjb.ro

Hydrophobic interactions between the benzene ring and the N-propyl chain with nonpolar pockets of the enzyme. nih.gov

Docking studies have been instrumental in the rational design of novel sulfonamide derivatives with enhanced potency and selectivity. mdpi.com By visualizing the predicted binding mode, medicinal chemists can make informed decisions about which structural modifications are likely to improve the compound's activity. researchgate.net

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. royalsocietypublishing.org MD simulations are used to assess the stability of the binding pose predicted by docking and to explore the conformational flexibility of both the ligand and the target protein. nih.gov

An MD simulation begins with the docked complex and calculates the forces between atoms using classical mechanics. By integrating Newton's equations of motion, the trajectory of the system is simulated over a period typically ranging from nanoseconds to microseconds. Analysis of the trajectory can provide insights into:

The stability of key hydrogen bonds and other interactions over time.

Conformational changes in the protein upon ligand binding.

The role of water molecules in mediating ligand-target interactions.

For sulfonamides, MD simulations have been used to study the molecular basis of drug resistance, where mutations in the target enzyme can destabilize the binding of the inhibitor. royalsocietypublishing.org These simulations can help in designing new sulfonamides that are less susceptible to resistance mechanisms. nih.gov

Both ligand-based and structure-based approaches are fundamental to the design of new drugs. researchgate.net

Ligand-based drug design (LBDD) is employed when the 3D structure of the biological target is unknown. nih.gov This approach relies on the information derived from a set of known active and inactive molecules. The principle is that molecules with similar structures are likely to have similar biological activities. Techniques used in LBDD include:

Pharmacophore modeling: This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity.

QSAR: As previously discussed, QSAR models correlate molecular descriptors with activity. researchgate.net

Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available. mdpi.com This method involves designing ligands that can fit and bind to the target's active site with high affinity and selectivity. Key SBDD techniques include:

Molecular docking: Used to predict the binding of potential ligands. mdpi.com

De novo design: Involves building a novel ligand molecule within the active site of the target.

For a compound like this compound, a combination of both approaches would be ideal. LBDD could be used to compare its properties to other known active sulfonamides, while SBDD could be used to model its interaction with specific target proteins. mdpi.com

Biochemical Interactions and Mechanisms of Action in Vitro Investigations

Enzyme Inhibition Studies of Sulfonamide Compounds

Detailed in vitro enzyme inhibition studies are crucial for elucidating the biochemical profile of a compound. For 3-chloro-N-propylbenzene-1-sulfonamide, specific data regarding its interaction with the following enzymes is not presently available in the public domain.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov While various compounds, including some sulfonamide derivatives, have been investigated as AChE inhibitors, no studies were found that specifically report the AChE inhibitory activity of this compound. nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govmdpi.com However, specific inhibitory constants (Ki) or IC50 values for this compound against any CA isozymes were not found in the surveyed literature. researchgate.netmdpi.com

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Dihydropteroate synthase is a key enzyme in the folate biosynthesis pathway of many microorganisms. nih.gov Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA), which is a mechanism that underlies their antimicrobial activity. wikipedia.orgnih.gov No specific in vitro studies quantifying the inhibitory effect of this compound on DHPS have been identified.

Aldose Reductase (AR) Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which has been implicated in the pathogenesis of diabetic complications. unipi.it Inhibition of this enzyme is a therapeutic target to prevent or mitigate such complications. nih.govnih.gov While numerous compounds have been evaluated as aldose reductase inhibitors, there is no available data on the in vitro inhibitory potential of this compound against this enzyme. researchgate.net

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 is a serine protease involved in glucose metabolism through the degradation of incretin (B1656795) hormones. nih.gov Its inhibition is a therapeutic approach for the management of type 2 diabetes. nih.gov The scientific literature does not currently contain reports on the in vitro inhibition of DPP-4 by this compound.

Metallo-β-lactamase (MBL) Inhibition

Metallo-β-lactamases are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. mdpi.com The development of MBL inhibitors is a critical area of research to combat antibiotic resistance. rsc.orgnih.govresearchgate.net While some sulfonamide-containing compounds have been explored as potential MBL inhibitors, no specific data on the inhibitory activity of this compound against any MBLs were found. nih.gov

Ligand Binding Studies with Recombinant Proteins and Cell-Free Assays

The sulfonamide scaffold is a recognized pharmacophore in the development of ligands targeting G-protein coupled receptors, including the kappa opioid receptor (KOR). Studies on sulfonamide-based analogues have established their potential as KOR antagonists. ku.edunih.gov The evaluation of such compounds typically involves cell-free radioligand binding assays to determine binding affinity (Ki) and functional assays, such as [³⁵S]GTPγS binding, to assess antagonist activity (IC₅₀ or Kₑ). ku.edunih.gov

Focused modifications on related sulfonamide series have yielded potent KOR antagonists, with potencies in the nanomolar range. nih.govacs.org For instance, the optimization of a lead sulfonamide compound resulted in an analogue with a four-fold increase in potency, achieving an IC₅₀ value of 18.9 ± 4.4 nM. nih.govacs.org While specific binding data for this compound at the KOR are not detailed in currently available literature, its structure aligns with those of known KOR-active compounds, suggesting it as a candidate for such interactions.

Table 1: Representative In Vitro KOR Antagonist Activity for a Sulfonamide Analogue Series
CompoundBinding Assay (Kᵢ, nM)Functional Assay (IC₅₀, nM)
Lead Sulfonamide105.2 ± 15.183.5 ± 20.0
Optimized Analogue25.3 ± 5.218.9 ± 4.4

In Vitro Antimicrobial Action Mechanisms Against Bacterial Pathogens

The foundational mechanism of action for sulfonamide-class antimicrobial agents is the competitive inhibition of a key enzyme in the bacterial folate synthesis pathway. ceon.rsnih.gov Sulfonamides, including this compound, are structural analogues of para-aminobenzoic acid (PABA). nih.govdrugbank.com This structural mimicry allows them to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase. drugbank.comyoutube.com

By binding to the active site of this enzyme, sulfonamides block the conversion of PABA and pteridine (B1203161) into dihydropteroic acid, a crucial step in the synthesis of folic acid. ceon.rs Since folic acid is a vital precursor for the synthesis of purines, thymidine, and certain amino acids, its depletion halts DNA replication and protein synthesis, leading to the cessation of bacterial growth and reproduction. ceon.rsmdpi.com This mechanism confers a bacteriostatic (growth-inhibiting) rather than bactericidal (cell-killing) effect. ceon.rs

The antimicrobial spectrum of sulfonamides is broad, encompassing many Gram-positive and Gram-negative bacteria. ceon.rsnih.gov Susceptible organisms typically include species of Staphylococcus, Escherichia, Klebsiella, Salmonella, and Enterobacter. ceon.rsnih.gov

Table 2: General Mechanism of Action for Sulfonamide Antimicrobials
Target EnzymeEndogenous SubstrateMechanismMetabolic PathwayOutcome
Dihydropteroate Synthasepara-Aminobenzoic Acid (PABA)Competitive InhibitionFolic Acid SynthesisBacteriostasis

Investigation of Other Biochemical Targets and Modulatory Effects

Beyond their classic antimicrobial role, sulfonamide derivatives have been identified as potent inhibitors of various classes of proteases, including metalloproteases and cysteine proteases. nih.govtandfonline.comcardiff.ac.uk This inhibitory activity is significant in the exploration of treatments for a range of diseases, including cancer and inflammatory conditions. nih.govtandfonline.com The sulfonamide moiety is crucial for the biological activity of some clinically used HIV protease inhibitors, where it interacts with the enzyme's active site. nih.govtandfonline.com Furthermore, sulfonamide-based inhibitors have been developed to target human neutrophil elastase and caspases, which are implicated in inflammatory diseases. nih.govcardiff.ac.uk The potential for this compound to act as a protease inhibitor is based on this established activity within its chemical class, although specific inhibitory constants and target proteases for this particular compound have not been reported. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 3-chloro-N-propylbenzene-1-sulfonamide. mkjc.in These calculations can provide a deep understanding of the molecule's stability, reactivity, and intermolecular interactions. mkjc.in

Detailed theoretical studies are conducted to analyze the electronic properties that govern the stability and reactivity of the molecule. mkjc.in The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that highlights the compound's stability and reactivity. mkjc.in A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) analysis is another crucial technique used to visualize the charge distribution within a molecule. mkjc.in It helps in identifying electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attacks, respectively, thereby providing insights into the compound's intermolecular interactions and chemical reactivity. mkjc.in In sulfonamides, the regions exhibiting negative electrostatic potential are typically localized on the sulfonyl group and any other electronegative atoms, while the regions with positive potential are found around the hydrogen atoms.

The Fukui function is also employed to reveal the reactivity of molecular systems by identifying regions of electron density that are most susceptible to nucleophilic or electrophilic attacks. mkjc.in Natural Bonding Orbital (NBO) analysis provides key insights into the electronic structure and bonding interactions within the molecule. mkjc.in

Calculated PropertyDescriptionSignificance
HOMO-LUMO Energy GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. mkjc.in
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential around the molecule.Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. mkjc.in
Natural Bonding Orbital (NBO) AnalysisAnalyzes the electron density in terms of localized bonds and lone pairs.Provides insights into hybridization, bonding interactions, and charge distribution. mkjc.in
Fukui FunctionDescribes the change in electron density at a given point when the number of electrons in the molecule changes.Identifies the most reactive sites for nucleophilic and electrophilic attacks. mkjc.in

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for rotation around its flexible bonds, particularly the S-N bond.

Studies on benzenesulfonamide (B165840) and its derivatives have shown that the amino group of the sulfonamide can adopt different orientations. nih.gov For benzenesulfonamide itself, calculations predict two stable conformers, with the NH2 group either eclipsing or staggering the SO2 group, with the eclipsed form being slightly more stable. researchgate.net In many benzenesulfonamides, the amino group lies perpendicular to the benzene (B151609) plane, with the amino hydrogens eclipsing the oxygen atoms. nih.gov However, substituents can influence this preference. For instance, in ortho-toluensulfonamide, weak attractive interactions between the nitrogen lone pair and the methyl hydrogen atoms lead to a gauche orientation of the amino group. nih.gov

The rotation around the S-N bond in sulfonamides can be restricted, leading to high rotational barriers. researchgate.net This restricted rotation can be detected by NMR spectroscopy and is a result of the development of a substantial S,N double-bond character. researchgate.net The torsional barriers in some N,N-disubstituted nonafluorobutane-1-sulfonamides have been determined to be as high as 62–71 kJ·mol−1. researchgate.net

Potential energy surface (PES) mapping provides a comprehensive view of the energy landscape of a molecule as a function of its geometric parameters. researchgate.net For instance, the PES for the ortho-deuteration of benzenesulfonamide has been calculated to understand the reaction mechanism and identify the rate-limiting step. researchgate.net

Compound/SystemRotational Barrier/Conformational PreferenceMethod
BenzenesulfonamideEclipsed conformer is favored by about 0.5 kcal/mol over the staggered form. researchgate.netQuantum Chemical Calculations (MP2, B3LYP) researchgate.net
ortho-toluensulfonamideThe amino group lies in a gauche orientation. nih.govRotational Spectroscopy nih.gov
N,N-disubstituted nonafluorobutane-1-sulfonamidesHigh torsional barriers of 62–71 kJ·mol−1 around the S-N bond. researchgate.netNMR Measurements researchgate.net
N-benzhydrylformamidesCalculated rotational barriers for the formyl group are within 20–23 kcal/mol. nih.govDFT Calculations nih.gov

In Silico Prediction of Biochemical Parameters and Biological Activity

In silico methods are extensively used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (Tox) of new chemical entities. nih.gov For this compound, these predictions can help assess its drug-likeness and guide further development.

ADME/Tox profiling can be performed using various computational models and web servers, which provide estimations for properties like oral bioavailability, blood-brain barrier penetration, and potential for liver toxicity. nih.govnih.gov These predictions are based on the molecule's structural features and physicochemical properties. ontosight.ai For example, studies on novel sulfonamide derivatives have used in silico ADME predictions to indicate promising drug-like properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their biological function. nih.gov QSAR studies have been successfully applied to various series of benzenesulfonamide derivatives to predict their activity as enzyme inhibitors or receptor agonists. tandfonline.comnih.gov For instance, a 3D-QSAR study on benzenesulfonamide derivatives as hepatitis B virus capsid assembly inhibitors yielded models with high predictive ability. tandfonline.com

Predicted ParameterDescriptionImportance in Drug Discovery
Lipophilicity (logP)A measure of a compound's solubility in lipids versus water.Affects absorption, distribution, metabolism, and excretion. icm.edu.pl
Aqueous Solubility (logS)The logarithm of the molar solubility of a compound in water.Crucial for drug absorption and formulation.
Blood-Brain Barrier (BBB) PenetrationThe ability of a compound to cross the blood-brain barrier.Essential for drugs targeting the central nervous system. nih.gov
CYP450 InhibitionThe potential of a compound to inhibit cytochrome P450 enzymes.Predicts potential drug-drug interactions. rsc.org
Drug-likenessA qualitative assessment of whether a compound has properties consistent with known drugs.Helps to filter out compounds with undesirable properties early in the discovery process. icm.edu.pl

Computational Screening and Lead Optimization for Sulfonamide Derivatives

Computational screening and lead optimization are integral parts of modern drug discovery, enabling the efficient identification and refinement of promising drug candidates. scienceopen.com For sulfonamide derivatives, these approaches are used to explore vast chemical spaces and to design molecules with improved potency, selectivity, and pharmacokinetic profiles.

Virtual screening involves the use of computational methods to screen large libraries of compounds against a biological target. researchgate.net This can be done through ligand-based methods, which rely on the knowledge of known active compounds, or structure-based methods, such as molecular docking, which require the 3D structure of the target protein. nih.gov Molecular docking studies can predict the binding mode and affinity of a ligand to a receptor, providing insights into the key interactions that are necessary for biological activity. nih.gov

Once a "hit" or "lead" compound is identified, lead optimization strategies are employed to improve its properties. nih.gov This often involves making targeted chemical modifications to the lead structure and evaluating the effects of these changes using computational methods. nih.gov For example, in the optimization of a pyrazole (B372694) sulfonamide series of inhibitors, modifications were made to improve blood-brain barrier permeability by reducing the polar surface area and capping the sulfonamide group. nih.govacs.org Computational studies can guide these modifications by predicting how they will affect the compound's binding affinity, selectivity, and ADME properties. researchgate.net The structural simplification of large or complex lead compounds is another strategy that can improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com

Computational MethodApplication in Drug DiscoveryExample for Sulfonamides
Virtual ScreeningScreening large compound libraries to identify potential hits.Identification of benzenesulfonamide derivatives as carbonic anhydrase inhibitors. researchgate.net
Molecular DockingPredicting the binding mode and affinity of a ligand to a target protein.Studying the interaction of sulfonamide derivatives with the BRD4 receptor for acute myeloid leukemia. nih.gov
3D-QSARRelating the 3D properties of molecules to their biological activity to guide lead optimization.Development of models for benzenesulfonamide derivatives as HBV capsid assembly inhibitors. tandfonline.com
Free Energy CalculationsMore accurately predicting the binding affinity of a ligand to a protein.Refining the selection of optimized lead compounds.

Applications in Medicinal Chemistry Research Pre Clinical/in Vitro Focus

Development as Potential Anticancer Agents (based on in vitro cell line studies)

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore in the development of anticancer agents. In vitro studies on various cancer cell lines have demonstrated the cytotoxic potential of numerous benzenesulfonamide derivatives. For instance, certain chalcone (B49325) derivatives bearing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety have shown significant activity against cancer cells, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the low microgram per milliliter range. nih.gov Specifically, some of these compounds strongly arrested the cell cycle, depolarized the mitochondrial membrane, and activated caspases, which are key mediators of apoptosis or programmed cell death. nih.gov

Furthermore, novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives have exhibited high cytotoxic effects in HeLa cancer cells, with IC50 values around 6-7 µM. nih.gov These compounds were also found to induce apoptosis through caspase activation. nih.gov The presence of a chloro substituent on the benzene (B151609) ring is often associated with enhanced cytotoxic activity against cancer cells. mdpi.com Studies on N-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides, which incorporate a chloro-substituted benzyl (B1604629) group, have shown potent cytotoxicity against human colon, prostate, and lung cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range. researchgate.net These findings underscore the potential of chloro-substituted benzenesulfonamides, such as 3-chloro-N-propylbenzene-1-sulfonamide, as a structural basis for the design of new anticancer drugs.

Table 1: In Vitro Anticancer Activity of Selected Benzenesulfonamide Derivatives

Compound ClassCancer Cell Line(s)Observed EffectIC50 Values
Chalcone derivatives with 2,4-dichlorobenzenesulfonamideAGS, HL-60, HeLaCytotoxicity, cell cycle arrest, apoptosis0.89–9.63 µg/mL nih.gov
2-Alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamidesHeLa, HCT-116, MCF-7Cytotoxicity, apoptosis induction~6-7 µM (HeLa) nih.gov
N-(3-chloro-4-fluorophenyl)benzenesulfonamide derivativesHeLa, MCF-7Antiproliferative effects, apoptosisBelow 100 µM
Benzenesulfonamide-bearing imidazole (B134444) derivativesMDA-MB-231, IGR39Cytotoxicity, reduced colony formationEC50: 20.5 ± 3.6 µM (MDA-MB-231) mdpi.com
N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazidesSW620, PC-3, NCI-H23Potent cytotoxicity0.011–0.001 µM (for most potent) researchgate.net

Investigation as Antimicrobial Agents (in vitro bacterial and fungal inhibition)

The sulfonamide functional group is historically significant in the field of antimicrobial chemotherapy. Modern research continues to explore novel sulfonamide derivatives for their activity against a range of pathogens. In vitro studies have shown that benzenesulfonamides can be effective against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govnanobioletters.com For instance, certain N-phenylbenzamides have demonstrated the ability to inhibit the growth of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

The introduction of a chloro group to the benzenesulfonamide scaffold can modulate this antimicrobial activity. For example, some benzenesulfonamides with chloro substitutions have exhibited good antibacterial effects against Escherichia coli. researchgate.net Furthermore, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives were synthesized and showed moderate to high antibacterial action in in vitro tests. nih.govresearchgate.net The antifungal properties of benzenesulfonamides have also been investigated, with some N-arylbenzenesulfonamides showing broad-spectrum activity against various plant pathogenic fungi at low microgram per milliliter concentrations. nih.gov These studies suggest that this compound could be a candidate for further investigation as a potential antimicrobial agent.

Table 2: In Vitro Antimicrobial Activity of Selected Benzenesulfonamide Derivatives

Compound ClassTarget Organism(s)Observed EffectMIC/ED50 Values
N-phenylbenzamidesS. aureus, E. coli, C. albicansGrowth inhibition-
Benzenesulfonamides with chloro groupsE. coliGood antibacterial effect-
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamidesVarious bacteriaModerate to high antibacterial action-
N-arylbenzenesulfonamidesP. ultimum, P. capsici, R. solani, B. cinereaBroad-spectrum antifungal activityED50: 3-15 µg/mL nih.gov
N-Benzamide derivativesB. subtilis, E. coliGood antibacterial activityMIC: 3.12-6.25 µg/mL nanobioletters.com

Research into Anti-inflammatory Properties and Mechanisms (in vitro)

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Benzenesulfonamide derivatives have been explored for their anti-inflammatory potential, often through the inhibition of key pro-inflammatory enzymes. In vitro assays are crucial for elucidating the mechanisms by which these compounds exert their effects. For example, some novel benzenesulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. mdpi.comresearchgate.net

Studies on pyridazine-based sulfonamides have identified compounds that act as multi-target anti-inflammatory agents by inhibiting carbonic anhydrase, COX-2, and 5-LOX enzymes. nih.gov The inhibition of these enzymes was observed at nanomolar to low micromolar concentrations in vitro. nih.gov Other research has demonstrated that certain benzenesulfonamide derivatives can suppress the production of pro-inflammatory mediators in cell-based assays. mdpi.comresearchgate.net For instance, in lipopolysaccharide (LPS)-activated macrophage models, some compounds have been shown to reduce the release of inflammatory cytokines. nih.gov These findings highlight the potential of the this compound structure as a scaffold for developing novel anti-inflammatory agents.

Exploration in Neurological Disorder Research (e.g., Alzheimer's disease, pain management)

The application of benzenesulfonamide derivatives is also being investigated in the context of neurological disorders. In vitro models of neurotoxicity and neuroinflammation are valuable tools in this area of research. One study on a phenoxythiophene sulfonamide compound demonstrated neuroprotective effects in a glutamate-induced oxidative stress model in HT22 cells. nih.gov This compound was shown to modulate key effectors of oxidative stress, including reactive oxygen species (ROS) and intracellular calcium levels. nih.gov

Furthermore, certain sulfonamide analogues of ibuprofen (B1674241) have been synthesized and evaluated for their potential as anti-Alzheimer's agents. In vitro assays showed that these compounds could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in Alzheimer's disease therapy. stmjournals.com The most potent of these analogues exhibited very high percentage inhibition of these enzymes. stmjournals.com While direct studies on this compound in neurological models are not available, the neuroprotective and enzyme-inhibiting activities of related compounds suggest a potential avenue for future research.

Potential in Metabolic Disease Research (e.g., diabetic complications)

Metabolic diseases, such as diabetes, represent a significant global health challenge. In vitro models are increasingly used to screen for new therapeutic agents. For instance, a 3D co-culture system of adipocytes and macrophages has been developed to mimic insulin (B600854) resistance in vitro, providing a platform for testing potential anti-diabetic compounds. nih.gov

Research into sulfonamide derivatives has shown promise in this area. For example, chlorobenzensulfonamide tertiary amide analogues of ibuprofen have been investigated for their anti-diabetic efficacy. In vitro studies demonstrated that some of these compounds were potent inhibitors of α-amylase and α-glucosidase, two enzymes involved in carbohydrate digestion and glucose absorption. stmjournals.com The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. These findings suggest that the this compound scaffold could be explored for its potential to modulate key targets in metabolic disease pathways.

Use as Chemical Probes for Elucidating Biological Targets and Pathways

Beyond their direct therapeutic potential, small molecules like this compound and its derivatives can serve as valuable chemical probes. These tools are used in chemical biology to investigate the function of proteins and to elucidate complex biological pathways. The benzenesulfonamide moiety is known to interact with a variety of enzymes, making it a useful starting point for the design of targeted probes.

For example, benzenesulfonamides have been extensively studied as inhibitors of carbonic anhydrases, and this interaction has been leveraged to develop probes for imaging and target validation. nih.gov By modifying the benzenesulfonamide scaffold with reporter tags (e.g., fluorescent dyes or biotin), researchers can visualize the localization of target proteins within cells or pull them out of complex biological mixtures for identification. The specific substitution pattern of this compound could confer unique binding properties, making it or its derivatives potentially useful as selective chemical probes for as-yet-unidentified biological targets.

Future Perspectives and Emerging Research Avenues for Benzene Sulfonamides

Design and Synthesis of Multi-Targeted Sulfonamide Derivatives

The complexity of many diseases, such as cancer and diabetes, often involves multiple biological pathways. This has led to a paradigm shift in drug design, moving from a single-target approach to the development of multi-targeted ligands that can modulate several pathways simultaneously. nih.gov Sulfonamide derivatives are exceptionally well-suited for this strategy due to their versatile chemical nature, which allows for structural modifications to achieve desired polypharmacological profiles. researchgate.net

Researchers are actively designing and synthesizing novel sulfonamide-based compounds that can interact with multiple receptors or enzymes. nih.govresearchgate.net For example, in the context of diabetes, new sulfonamide derivatives have been developed that exhibit inhibitory activity against both α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.govresearchgate.net This dual-action mechanism can offer a more effective approach to managing blood glucose levels. researchgate.net Similarly, in oncology, multi-target sulfonamides are being investigated for their ability to inhibit different cancer-related proteins, potentially leading to more potent and broadly applicable anticancer agents. researchgate.netmdpi.com

The design process for these multi-targeted agents often involves creating hybrid molecules that combine the sulfonamide pharmacophore with other bioactive scaffolds. tandfonline.com This strategy aims to produce synergistic effects and overcome the limitations of single-target drugs. nih.gov The versatility of the sulfonamide structure is a key advantage in developing these sophisticated therapeutic agents. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of sulfonamide-based drugs is no exception. mednexus.orgbiomedgrid.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the drug development process. mdpi.comnih.gov

AI and ML algorithms are being employed in several key areas of sulfonamide research:

Target Identification and Validation: AI can analyze biological data to identify and validate new molecular targets for sulfonamide drugs. nih.gov

Virtual Screening: Machine learning models can screen large libraries of virtual sulfonamide compounds to identify those with the highest probability of being active against a specific target. mdpi.com

De Novo Drug Design: AI can generate novel sulfonamide structures with desired pharmacological properties. nih.gov

ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of sulfonamide candidates, helping to identify promising compounds with favorable safety profiles early in the discovery process. mdpi.comnih.gov

By integrating AI and ML, researchers can reduce the time and cost associated with bringing new sulfonamide drugs to market, while also increasing the likelihood of success. mednexus.orgbiomedgrid.com

Exploration of Novel Biological Targets and Therapeutic Areas for Sulfonamide Scaffolds

While sulfonamides are well-established as antibacterial agents, their therapeutic potential extends far beyond this initial application. ajchem-b.comnih.gov The unique chemical properties of the sulfonamide scaffold make it a versatile platform for developing drugs for a wide range of diseases. researchgate.net

Researchers are actively exploring new biological targets and therapeutic areas for sulfonamide derivatives, including:

Anticancer Agents: Sulfonamides have shown promise as inhibitors of various cancer-related targets, such as carbonic anhydrases and protein kinases. mdpi.comacs.org

Antiviral Drugs: The sulfonamide moiety is present in several antiviral drugs, and research is ongoing to develop new sulfonamide-based antivirals. researchgate.net

Antidiabetic Agents: As mentioned earlier, sulfonamides are being investigated for their potential to treat diabetes through various mechanisms. ajchem-b.comresearchgate.net

Antifungal and Antimalarial Drugs: The sulfonamide scaffold is being explored for the development of new treatments for fungal and malarial infections. researchgate.nettandfonline.com

Neurological Disorders: There is growing interest in the potential of sulfonamides to treat a variety of neurological conditions.

The continued exploration of new biological targets and therapeutic applications for sulfonamides is a testament to the enduring importance of this chemical class in modern medicine. ajchem-b.comresearchgate.net

Q & A

Q. What are the critical steps in synthesizing 3-chloro-N-propylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of chlorobenzene followed by reaction with propylamine. Key steps include:

Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .

Amidation : React the sulfonyl chloride intermediate with propylamine in a non-polar solvent (e.g., dichloromethane) at 25–30°C.

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

  • Optimization Tips : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and adjust solvent polarity to improve yield (>75%) .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer :
  • Purity : Use HPLC (C18 column, acetonitrile/water 60:40) to verify >98% purity.
  • Structural Confirmation :
  • NMR : ¹H NMR (DMSO-d6) should show δ 1.35 (t, 3H, CH3), δ 3.15 (q, 2H, CH2-N), and δ 7.45–7.85 (m, aromatic protons) .
  • FT-IR : Key peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) .
  • Mass Spectrometry : ESI-MS ([M+H]+ m/z ~248) for molecular weight confirmation .

Advanced Research Questions

Q. How can substitution reactions at the sulfonamide group be optimized for pharmacological modifications?

  • Methodological Answer : The sulfonamide group undergoes nucleophilic substitution under basic conditions. For example:
  • Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF using K2CO3 as a base (60°C, 12h). Monitor via TLC .
  • Acylation : Use acetyl chloride in pyridine (room temperature, 4h) to introduce acetyl groups .
  • Key Considerations : Steric hindrance from the propyl group may reduce reactivity; use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can resolve splitting caused by rotameric interconversion of the sulfonamide group .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c, a = 25.0232 Å, b = 5.3705 Å) provides definitive structural confirmation .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to identify conformational preferences .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound in drug design?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess stability under physiological conditions .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase) based on sulfonamide’s zinc-binding affinity .

Notes for Experimental Design

  • Contradiction Analysis : Cross-validate HPLC and NMR data with mass spectrometry to rule out impurities .
  • Advanced Modifications : Use protecting groups (e.g., Boc) for selective functionalization of the sulfonamide nitrogen .
  • Stability Testing : Assess thermal stability via TGA (decomposition >200°C) and photostability under UV light .

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